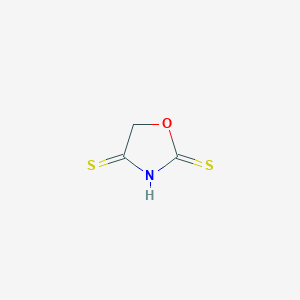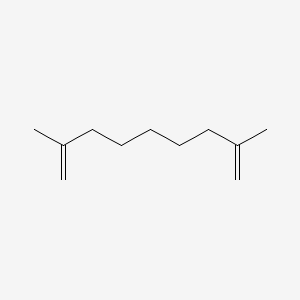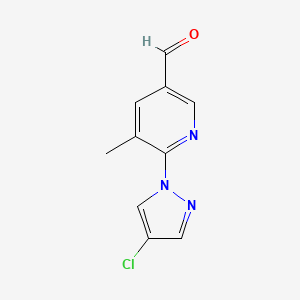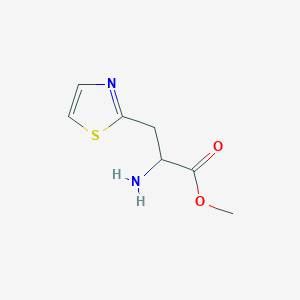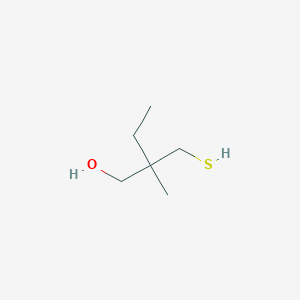
2-Methyl-2-(sulfanylmethyl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(sulfanylmethyl)butan-1-ol is an organic compound with the molecular formula C6H14OS. It is a type of alcohol that contains a sulfanylmethyl group, making it unique in its structure and properties. This compound is of interest in various fields of scientific research due to its distinctive chemical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(sulfanylmethyl)butan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-butene with hydrogen sulfide in the presence of a catalyst, followed by oxidation to introduce the hydroxyl group. Another method includes the reaction of 2-methyl-2-butene with thiol compounds under specific conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale chemical reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(sulfanylmethyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted alcohols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Methyl-2-(sulfanylmethyl)butan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is utilized in the manufacture of specialty chemicals and as a component in various industrial processes.
Mecanismo De Acción
The mechanism by which 2-Methyl-2-(sulfanylmethyl)butan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanylmethyl group plays a crucial role in its reactivity and binding affinity. The compound may influence specific biochemical pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1-butanol: Similar in structure but lacks the sulfanylmethyl group.
2-Methyl-2-butanol: Another similar compound with different functional groups.
2-Methyl-2-thiobutanol: Contains a thiol group instead of a hydroxyl group.
Uniqueness
2-Methyl-2-(sulfanylmethyl)butan-1-ol is unique due to the presence of both a hydroxyl group and a sulfanylmethyl group, which confer distinct chemical and physical properties. This combination makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
70097-17-5 |
|---|---|
Fórmula molecular |
C6H14OS |
Peso molecular |
134.24 g/mol |
Nombre IUPAC |
2-methyl-2-(sulfanylmethyl)butan-1-ol |
InChI |
InChI=1S/C6H14OS/c1-3-6(2,4-7)5-8/h7-8H,3-5H2,1-2H3 |
Clave InChI |
VSCYPYQSFODOJM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CO)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


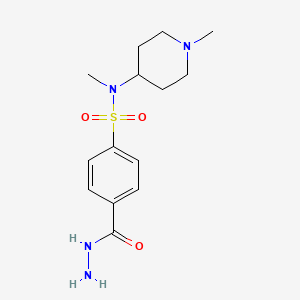

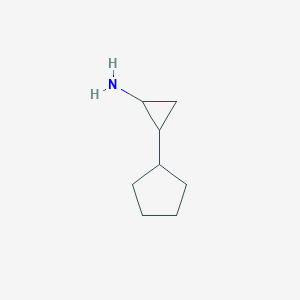
![Ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-propylindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15242217.png)
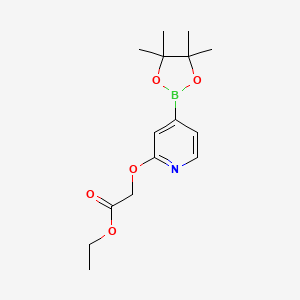
![8-Oxospiro[4.5]decane-7-carbaldehyde](/img/structure/B15242226.png)
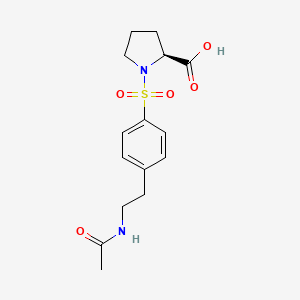
![1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine](/img/structure/B15242249.png)
![N-{2-[(4-methylpentan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B15242258.png)
